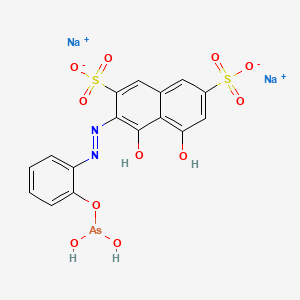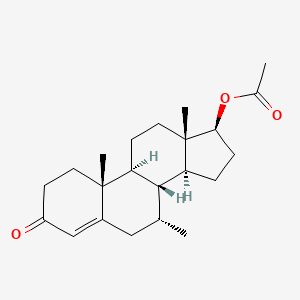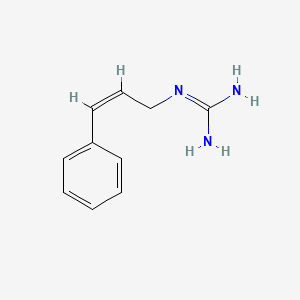
Cinnamylguanidine, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamylguanidine, (Z)- is a chemical compound with the molecular formula C10H13N3 It is a derivative of guanidine, featuring a cinnamyl group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamylguanidine, (Z)- can be synthesized through several methods. One common approach involves the guanylation of cinnamylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate. This reaction typically occurs under mild conditions in an aqueous medium . Another method involves the catalytic guanylation reaction of amines with carbodiimides, which can be performed under various conditions depending on the desired product .
Industrial Production Methods
Industrial production of cinnamylguanidine, (Z)- often involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction medium can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Cinnamylguanidine, (Z)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert cinnamylguanidine, (Z)- into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamylguanidine oxide, while reduction could produce cinnamylguanidine hydride.
Scientific Research Applications
Cinnamylguanidine, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs.
Industry: Cinnamylguanidine, (Z)- is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of cinnamylguanidine, (Z)- involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Cinnamylguanidine, (Z)- can be compared with other similar compounds, such as:
Cinnamylguanidine, (E)-: The (E)-isomer has a different spatial arrangement, which can lead to different chemical and biological properties.
Cinnamylamine: This compound lacks the guanidine moiety, resulting in different reactivity and applications.
Guanidine derivatives: Other guanidine derivatives may have different substituents, leading to variations in their chemical and biological activities.
Cinnamylguanidine, (Z)- is unique due to its specific structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5924-65-2 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-[(Z)-3-phenylprop-2-enyl]guanidine |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H4,11,12,13)/b7-4- |
InChI Key |
PVTRCZCFBBXXQG-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CN=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



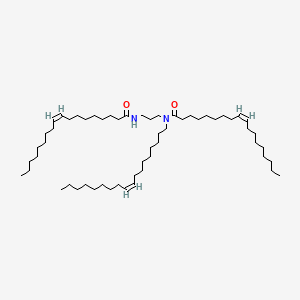
![1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine](/img/structure/B12704621.png)
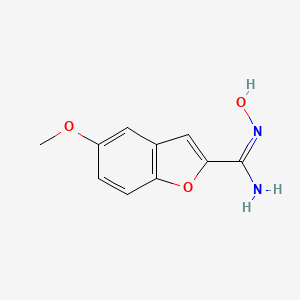

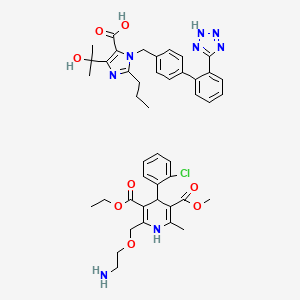
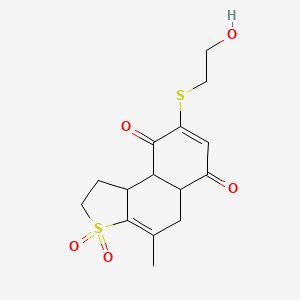
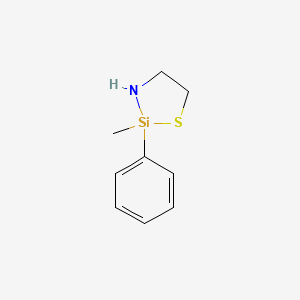
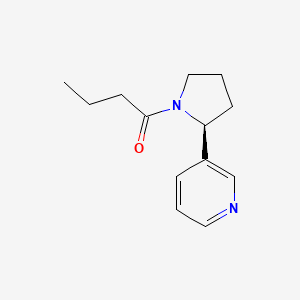
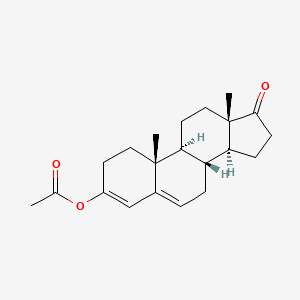
![4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B12704677.png)
